2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHJXYUDIBQDDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044244 |

Source

|

| Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | L-cis-Cyclo(aspartylphenylalanyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55102-13-1, 5262-10-2 |

Source

|

| Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-5-benzyl-3,6-dioxopiperazine-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-cis-Cyclo(aspartylphenylalanyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 258 °C |

Source

|

| Record name | L-cis-Cyclo(aspartylphenylalanyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Resurgence of a Privileged Scaffold: A Technical Guide to Diketopiperazine Derivatives in Early-Stage Drug Discovery

Foreword: The Enduring Appeal of the Cyclic Dipeptide

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a diverse array of biological targets. These are the "privileged structures," and among them, the 2,5-diketopiperazine (DKP) core holds a distinguished position.[1] Formed by the condensation of two amino acids, DKPs are the simplest cyclic peptides, yet they exhibit a conformational rigidity and chemical stability that belie their humble origins.[2][3] This inherent stability, particularly their resistance to proteolytic degradation, overcomes a primary hurdle of linear peptides in drug development.[4] Naturally occurring in a wide range of organisms, from fungi and bacteria to marine life, DKPs have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][4] This guide provides a technical deep-dive for researchers, scientists, and drug development professionals on harnessing the potential of DKP derivatives in the early stages of drug discovery, from library synthesis to lead optimization.

I. The Diketopiperazine Core: A Foundation for Diversity

The DKP scaffold is a six-membered ring containing two amide bonds, offering multiple points for chemical modification to create vast libraries of diverse compounds.[5] The stereochemistry of the precursor amino acids dictates the spatial orientation of the side chains, influencing the molecule's three-dimensional shape and, consequently, its biological activity.[3]

Key Structural Features:

-

Rigid Backbone: The cyclic nature of the DKP core restricts conformational freedom, which can lead to higher binding affinities for target proteins.[3]

-

Stereochemical Diversity: The use of L- and D-amino acids, as well as non-proteinogenic amino acids, allows for the creation of a wide array of stereoisomers with distinct biological profiles.

-

Hydrogen Bonding Capabilities: The two amide protons and two carbonyl oxygens can participate in hydrogen bonding, crucial for molecular recognition at the target site.

-

"Privileged" Status: The DKP motif is found in numerous bioactive natural products and approved drugs, such as the PDE5 inhibitor tadalafil and the neuroprotective agent alaptide, highlighting its inherent drug-like properties.[1][5]

II. Crafting the Chemical Toolkit: Synthesis of Diketopiperazine Libraries

The generation of diverse DKP libraries is a cornerstone of the discovery process. Both solution-phase and solid-phase synthesis strategies are employed, each with its own set of advantages.

A. Solution-Phase Synthesis: A Classic Approach

Solution-phase synthesis offers flexibility and is well-suited for smaller-scale synthesis and the development of synthetic routes. A common approach involves the coupling of two amino acid esters, followed by a deprotection and cyclization step.[6]

This protocol describes a general procedure for the synthesis of a cyclo(L-Pro-L-Phe) derivative.

Step 1: Dipeptide Formation

-

To a solution of N-Fmoc-L-Proline (1.1 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.2 eq).

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add L-Phenylalanine methyl ester hydrochloride (1.0 eq) and triethylamine (TEA) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography on silica gel.

Step 2: Deprotection and Cyclization

-

Dissolve the purified dipeptide in a 20% solution of piperidine in dimethylformamide (DMF).

-

Stir the reaction at room temperature for 1-2 hours to effect Fmoc deprotection.

-

Heat the reaction mixture to 80-100°C for 4-6 hours to promote intramolecular cyclization.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure and purify the resulting DKP by recrystallization or flash column chromatography.[6]

B. Solid-Phase Synthesis: The Engine of High-Throughput Discovery

Solid-phase synthesis is the preferred method for generating large, combinatorial libraries of DKPs.[5] A key strategy involves the "cyclative release" or "on-resin cyclization" method, where the DKP is formed and simultaneously cleaved from the solid support.[7]

This protocol outlines a general procedure for the synthesis of a DKP library on a solid support.

1. Resin Preparation and First Amino Acid Coupling:

- Swell a suitable resin (e.g., Wang resin) in DMF.

- Couple the first N-Fmoc protected amino acid to the resin using a coupling agent such as DCC/DMAP or HBTU/DIPEA.

- Wash the resin thoroughly with DMF, DCM, and methanol.

2. Second Amino Acid Coupling:

- Deprotect the Fmoc group using 20% piperidine in DMF.

- Couple the second N-Fmoc protected amino acid using a suitable coupling reagent.

- Wash the resin as described previously.

3. Final Deprotection and Cyclative Cleavage:

- Treat the resin-bound dipeptide with 20% piperidine in DMF. This removes the final Fmoc group, and the newly freed N-terminal amine attacks the ester linkage to the resin, leading to the formation of the DKP and its release into the solution.[7]

- Filter the solution to separate the DKP from the resin.

- Evaporate the solvent to obtain the crude DKP.

Resin [label="Swell Resin"];

AA1_Coupling [label="Couple 1st Amino Acid"];

Wash1 [label="Wash Resin"];

Fmoc_Deprotection1 [label="Fmoc Deprotection"];

AA2_Coupling [label="Couple 2nd Amino Acid"];

Wash2 [label="Wash Resin"];

Cyclative_Cleavage [label="Cyclative Cleavage\n(Fmoc Deprotection & Cyclization)"];

Purification [label="Purify DKP Product"];

Resin -> AA1_Coupling;

AA1_Coupling -> Wash1;

Wash1 -> Fmoc_Deprotection1;

Fmoc_Deprotection1 -> AA2_Coupling;

AA2_Coupling -> Wash2;

Wash2 -> Cyclative_Cleavage;

Cyclative_Cleavage -> Purification;

}

Caption: Solid-phase synthesis workflow for diketopiperazines.

A powerful alternative for rapid library synthesis is the Ugi four-component reaction (4CR) . This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like intermediate that can then be cyclized to a DKP.[8][9]

III. Identifying the Hits: High-Throughput Screening and Biological Evaluation

Once a DKP library is synthesized, the next critical step is to identify compounds with the desired biological activity through high-throughput screening (HTS). The choice of assay depends on the therapeutic area of interest.

A. Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10][11]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

-

Compound Treatment: Add serial dilutions of the DKP compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][11]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[10][11]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

-

Compound Preparation: Prepare a serial dilution of the DKP compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[13]

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of the DKP derivative that shows no visible bacterial growth.

IV. From Hit to Lead: A Case Study in Lead Optimization

Lead optimization is an iterative process of modifying the structure of a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties.[14] A prime example of successful DKP lead optimization is the development of Plinabulin (NPI-2358) , a vascular-disrupting agent that has progressed to clinical trials for the treatment of non-small cell lung cancer.[14]

Plinabulin was developed from the natural product Phenylahistin, a DKP isolated from Aspergillus ustus. Through structure-activity relationship (SAR) studies, researchers identified key structural modifications that enhanced its potency and improved its drug-like properties.[14]

Mechanism of Action: Plinabulin

Plinabulin has a unique mechanism of action that involves binding to β-tubulin at a site distinct from other tubulin-targeting agents.[15] This binding destabilizes microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[16] Furthermore, Plinabulin has been shown to have immunomodulatory effects. It triggers the release of the guanine nucleotide exchange factor GEF-H1 from microtubules, which in turn activates a signaling pathway leading to the maturation of dendritic cells (DCs).[15][17][18] Mature DCs are more effective at presenting tumor antigens to T-cells, thus enhancing the anti-tumor immune response.[16][18]

Caption: Plinabulin's immunomodulatory signaling pathway.

V. Data-Driven Decisions: Quantitative Analysis of DKP Bioactivity

The systematic evaluation of DKP libraries generates a wealth of quantitative data that is essential for identifying promising lead candidates and understanding structure-activity relationships.

| DKP Derivative | Target | Assay | Activity (IC50/MIC) | Reference |

| Cyclo(Tyr-Cys) | Cervical Carcinoma Cells | Cell Growth Inhibition | >50% inhibition | [8] |

| Plinabulin (NPI-2358) | Non-small Cell Lung Cancer | Clinical Trials | Phase III | [14] |

| Tadalafil | PDE5 | Enzyme Inhibition | Potent Inhibitor | [1] |

| Alaptide | Neuroprotection | In vivo models | Neuroprotective | [5] |

| Bicyclomycin | Bacteria | Antibacterial | Clinically used antibiotic | [1] |

VI. The Future of Diketopiperazines in Drug Discovery

The journey of diketopiperazine derivatives in drug discovery is far from over. Their privileged scaffold, combined with modern synthetic and screening technologies, continues to yield promising new therapeutic candidates. The ability of some DKPs to cross the blood-brain barrier opens up exciting possibilities for the treatment of neurological disorders.[4] As our understanding of the complex biology of diseases deepens, the versatility and tunability of the DKP core will undoubtedly solidify its place as a cornerstone of medicinal chemistry for years to come.

References

-

Baran, P. S. (n.d.). Diketopiperazines. Baran Lab. Retrieved from [Link]

- Campo, V. L., Martins, M. B., da Silva, C. H. T. P., & Carvalho, I. (2009). Novel and facile solution-phase synthesis of 2,5-diketopiperazines and O-glycosylated analogs. Tetrahedron, 65(27), 5343-5349.

- Gao, C., et al. (2022).

- Overman, L. E., et al. (2012). Total Synthesis of Complex Diketopiperazine Alkaloids. Accounts of chemical research, 45(5), 825–838.

- Li, Y., et al. (2021).

- van der Merwe, E., et al. (2008). The synthesis and anticancer activity of selected diketopiperazines. Peptides, 29(8), 1305-1311.

- (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.

- (n.d.). GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses. PubMed Central.

- Lee, K. H. (2011). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Medicinal research reviews, 31(1), 43–76.

- Wang, Y., et al. (2018). Collective Synthesis and Biological Evaluation of Tryptophan-Based Dimeric Diketopiperazine Alkaloids.

- (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(1), e202300266.

- (n.d.). MTT Cell Proliferation Assay.

- (n.d.). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI.

- Manfroni, G., et al. (2013). 2,5-diketopiperazines as neuroprotective agents. Medicinal research reviews, 33(4), 783–815.

- (2013). Cell Viability Assays. In Assay Guidance Manual.

- (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Preprints.org.

- D'Alonzo, D., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Gels, 7(2), 75.

- (2024). Recent Advances in the Synthesis of Diketopiperazines.

- (2019). GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses.

- (n.d.). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- (2021). Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity. Frontiers in Immunology, 12, 645821.

- (2017). Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. Beilstein journal of organic chemistry, 13, 1640–1646.

- (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.

- (n.d.). MTT Assay Protocol.

- Cabanillas, A., et al. (2015). Highly enantioselective access to diketopiperazines via cinchona alkaloid catalyzed Michael additions. Chemical science, 6(3), 1907–1912.

- (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.

- (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Molecules, 27(22), 7935.

- (2022). An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with antica. Organic & Biomolecular Chemistry, 20(47), 9405-9410.

- (n.d.).

- (2003). Synthesis and biological activity of novel neuroprotective diketopiperazines. Journal of medicinal chemistry, 46(13), 2636–2643.

- (n.d.).

- (2023). Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. Chemistry & biodiversity, 20(4), e202201121.

- (2021). Unique Mechanism of Action Positions Plinabulin as a Preventive and Active Therapy in Breast Cancer, NSCLC. OncLive.

- (n.d.). Plinabulin Therapy in Cancer Therapy and Immune Support. BeyondSpring Pharmaceuticals.

- (1982). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Origins of life and evolution of the biosphere, 12(1), 9–23.

- (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- (n.d.).

- (n.d.). Peptide Lead Optimization | Case Study. Concept Life Sciences.

- (2024).

- (2001). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. The Journal of organic chemistry, 66(16), 5431–5436.

- (2016). Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents. Bioorganic & medicinal chemistry, 24(22), 5899–5907.

- (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.

- (2022). Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. Molecules, 27(18), 5851.

Sources

- 1. Highly enantioselective access to diketopiperazines via cinchona alkaloid catalyzed Michael additions - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03218G [pubs.rsc.org]

- 2. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. baranlab.org [baranlab.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid synthesis of diketopiperazine macroarrays via Ugi four-component reactions on planar solid supports - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. onclive.com [onclive.com]

- 16. Frontiers | Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity [frontiersin.org]

- 17. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plinabulin Therapy in Cancer Therapy and Immune Support [beyondspringpharma.com]

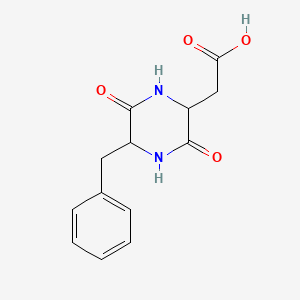

A Technical Guide to the Biological Activity of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid, a cyclic dipeptide also known as Cyclo(L-Phe-L-Asp). While direct experimental data on this specific molecule is emerging, this document synthesizes the current understanding of the broader class of 2,5-diketopiperazines (DKPs) to outline a strategic approach for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale for investigating its potential neuroprotective, anti-inflammatory, and quorum sensing inhibitory activities.

Introduction: The Significance of 2,5-Diketopiperazines

2,5-diketopiperazines (DKPs) are the smallest class of cyclic peptides, formed from the condensation of two amino acids. Their rigid and conformationally constrained structure confers remarkable stability against proteolysis, a significant advantage for potential therapeutic agents.[1][2] DKPs are a diverse family of natural products with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The subject of this guide, this compound, is a DKP derived from L-phenylalanine and L-aspartic acid. Its unique structure, featuring a benzyl group and a carboxylic acid moiety, suggests a potential for specific interactions with biological targets, making it a compelling candidate for drug discovery and development.[3] This compound is also recognized as a diketopiperazine impurity of the artificial sweetener Aspartame.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Cyclo(L-Phe-L-Asp), (2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid |

| Molecular Formula | C13H14N2O4 |

| Molecular Weight | 262.26 g/mol |

| CAS Number | 5262-10-2 |

| Appearance | White to off-white powder |

| Solubility | Slightly soluble in DMSO and heated acetic acid |

Core Biological Activities and Investigative Protocols

Based on the known bioactivities of structurally related DKPs, three primary areas of investigation are proposed for this compound: neuroprotection, anti-inflammatory effects, and quorum sensing inhibition. A crucial initial step in any biological assessment is the evaluation of cytotoxicity to determine the appropriate concentration range for subsequent functional assays.

Foundational Assessment: Cytotoxicity Profiling

Scientific Rationale: Before assessing the specific biological activities of a compound, it is imperative to determine its cytotoxic profile. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y for neuroprotection, RAW 264.7 for inflammation) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Neuroprotective Potential

Scientific Rationale: Many DKPs have demonstrated neuroprotective effects, making this a promising avenue of investigation for this compound.[2] Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Therefore, assessing the compound's ability to protect neuronal cells from an oxidative insult, such as hydrogen peroxide (H₂O₂)-induced damage, is a primary screening method.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

-

Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to adhere and differentiate for 24-48 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 24 hours.

-

Oxidative Challenge: Induce oxidative stress by exposing the cells to a predetermined concentration of H₂O₂ for a specified duration.

-

Viability Assessment: Assess cell viability using the MTT assay as described in section 2.1.

-

Mechanistic Studies (if neuroprotection is observed):

-

Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFH-DA to quantify intracellular ROS levels.

-

Apoptosis Assay: Employ techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to assess the mode of cell death.

-

Western Blot Analysis: Investigate the expression levels of key proteins involved in apoptotic and survival pathways (e.g., Bcl-2, Bax, Caspase-3).

-

dot

Caption: Workflow for assessing the neuroprotective effects of the compound.

Anti-Inflammatory Activity

Scientific Rationale: Chronic inflammation is a hallmark of numerous diseases. DKPs have been reported to possess anti-inflammatory properties.[5] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages. Measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages is a common and reliable method for screening for anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

-

Further Mechanistic Studies:

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

-

Gene Expression Analysis: Use RT-qPCR to analyze the expression of genes encoding inflammatory mediators (e.g., iNOS, COX-2).

-

dot

Caption: Putative anti-inflammatory signaling pathway.

Quorum Sensing Inhibition

Scientific Rationale: Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation.[6] Inhibition of QS is a promising anti-virulence strategy that is less likely to induce drug resistance compared to traditional antibiotics. Many DKPs have been identified as QS inhibitors.[6][7]

Experimental Protocol: Quorum Sensing Inhibition Assay using Chromobacterium violaceum

-

Bacterial Culture: Grow a reporter strain of Chromobacterium violaceum (e.g., CV026), which produces the purple pigment violacein in response to QS signals, in LB broth.

-

Assay Setup: In a 96-well plate, add LB broth, the bacterial culture, the QS inducer (e.g., N-hexanoyl-L-homoserine lactone), and various concentrations of this compound.

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

Violacein Quantification: Measure the absorbance at 590 nm to quantify the violacein production.

-

Data Analysis: Calculate the percentage of QS inhibition compared to the control without the compound.

dot

Caption: Mechanism of quorum sensing inhibition.

Synthesis and Future Directions

The synthesis of this compound can be achieved through established peptide coupling and cyclization methods. Further research should focus on the in-depth elucidation of its mechanisms of action for any confirmed biological activities. This includes identifying specific cellular targets through techniques like affinity chromatography and proteomics. Moreover, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analog compounds, will be crucial for optimizing its potency and selectivity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides a robust framework for its systematic biological evaluation, focusing on its potential neuroprotective, anti-inflammatory, and quorum sensing inhibitory properties. The detailed protocols and scientific rationale presented herein are intended to facilitate further research and unlock the full therapeutic potential of this intriguing cyclic dipeptide.

References

- Lee, Y., Cho, J.-H., Lee, S., et al. (2021). Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus. Marine Drugs.

- Kwak, J. H., Kim, J. H., & Lee, K. H. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers in Microbiology.

- Kim, I. H., et al. (2018). Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress. Infection and Immunity, 86(10), e00932-17.

- Martins, M. B., & Carvalho, I. (2020). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). Molecules, 25(23), 5693.

- Puopolo, G., et al. (2014). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. Journal of Applied Microbiology, 117(5), 1265-1276.

- Prasad, S., & Koh, J. (2021).

- Galloway, W. R., Hodgkinson, J. T., Bowden, S. D., Welch, M., & Spring, D. R. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL and AI-2 quorum sensing. Chemical reviews, 111(1), 28-67.

Sources

- 1. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 2. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)aceticacid , 99.9% , 5262-10-2 - CookeChem [cookechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Cyclo(L-Asp-L-Phe)

Introduction: The Significance of Cyclo(L-Asp-L-Phe) in Pharmaceutical Development

Cyclo(L-Asp-L-Phe), a cyclic dipeptide also known as (2S)-cis-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid, is a molecule of significant interest in pharmaceutical and biochemical research.[1] As the cyclized derivative of the dipeptide aspartyl-phenylalanine, it shares structural heritage with the artificial sweetener Aspartame. However, its rigid, cyclic conformation imparts distinct properties, including enhanced enzymatic stability and bioavailability, making it a valuable scaffold in drug design.[1][2] Cyclic dipeptides are recognized for their diverse biological activities and potential as therapeutic agents, from neuropharmacology to antimicrobial applications.[1][3]

Understanding the thermal stability and degradation profile of Cyclo(L-Asp-L-Phe) is paramount for its successful application. For researchers, scientists, and drug development professionals, this knowledge directly impacts critical decisions regarding synthesis, purification, formulation, storage, and regulatory compliance. Inconsistent stability can lead to loss of potency, formation of undesirable impurities, and compromised patient safety. This guide provides a comprehensive framework for evaluating the thermal characteristics of Cyclo(L-Asp-L-Phe), grounded in established analytical techniques and field-proven insights.

Section 1: Assessment of Thermal Stability

The thermal stability of a pharmaceutical compound is not a single value but a profile of its behavior under thermal stress. We employ two cornerstone techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to build this profile.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA provides quantitative information on mass changes in a material as a function of temperature or time.[4] For Cyclo(L-Asp-L-Phe), this is the definitive method to identify the onset temperature of thermal decomposition, where the molecule begins to break down into volatile fragments, resulting in a measurable mass loss. The choice of an inert atmosphere, such as nitrogen, is critical to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.

Caption: TGA Experimental Workflow for Cyclo(L-Asp-L-Phe).

Detailed Experimental Protocol: TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.[5] Use certified weight standards for mass calibration and Curie point standards for temperature calibration under a nitrogen atmosphere.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity Cyclo(L-Asp-L-Phe) powder into a clean, tared alumina crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.

-

The experimental program is as follows:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.[6]

-

-

-

Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

-

Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. Calculate the total percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[7] This technique is exceptionally sensitive to phase transitions. For Cyclo(L-Asp-L-Phe), DSC is used to determine its melting point (an endothermic event) and any subsequent decomposition (typically an exothermic event). A sharp, high-temperature melting point is indicative of high purity and a stable crystalline structure.[8] Comparing the melting event to the onset of decomposition from TGA reveals the temperature window in which the compound is stable in its liquid phase.

Caption: DSC Experimental Workflow for Cyclo(L-Asp-L-Phe).

Detailed Experimental Protocol: DSC

-

Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of Cyclo(L-Asp-L-Phe) into a hermetic aluminum pan. Seal the pan to ensure a controlled atmosphere during the experiment. Prepare an empty, sealed hermetic pan to serve as the reference.

-

Instrument Setup:

-

Data Acquisition: Initiate the experiment and record the differential heat flow as a function of temperature.

-

Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic peaks corresponding to melting (T_m) and exothermic peaks corresponding to decomposition (T_d).

Summary of Thermal Stability Data

The following table summarizes the expected quantitative data from TGA and DSC analyses, establishing the thermal profile of Cyclo(L-Asp-L-Phe).

| Parameter | Analytical Technique | Expected Value/Range | Significance |

| Melting Point (T_m) | DSC | 270 - 272 °C[1] | Indicates the transition from solid to liquid phase; a sharp peak suggests high purity. |

| Onset of Decomposition (T_onset) | TGA | > 280 °C (Hypothesized) | The temperature at which significant thermal breakdown and mass loss begins. |

| Peak Decomposition (T_d) | DSC/TGA | > 300 °C (Hypothesized) | The temperature of maximum decomposition rate, often seen as an exothermic peak in DSC. |

| Total Mass Loss | TGA | ~100% | Confirms that degradation products are volatile under the experimental conditions. |

Note: Hypothesized values are based on the high melting point and the known stability of the diketopiperazine ring. Actual values must be confirmed experimentally.

Section 2: Thermal Degradation Profile

Understanding the pathway of degradation is as crucial as knowing the temperature at which it occurs. For Cyclo(L-Asp-L-Phe), the primary degradation route under thermal stress in the presence of moisture is expected to be the hydrolysis of the amide bonds within the diketopiperazine ring.

Expertise & Rationale: The diketopiperazine ring is significantly more stable than its linear dipeptide counterpart.[11][12][13] However, at elevated temperatures, particularly in non-anhydrous conditions, the amide bonds are susceptible to hydrolysis. This process is a ring-opening reaction that would yield the linear dipeptide, L-Aspartyl-L-phenylalanine. This linear dipeptide is less stable and can further hydrolyze at its central peptide bond to break down into its constituent amino acids: L-Aspartic acid and L-Phenylalanine.[14][15]

Caption: Proposed Thermal Degradation Pathway of Cyclo(L-Asp-L-Phe).

Section 3: Analysis of Degradation Products by HPLC

Expertise & Rationale: A stability-indicating analytical method is required to separate and quantify the parent compound from its potential degradation products.[16] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this application due to its high resolving power for peptides and small molecules.[17][18] We use a C18 column, which separates compounds based on their hydrophobicity. The parent cyclic dipeptide, the intermediate linear dipeptide, and the final amino acid products possess distinct polarities, enabling their effective separation using a gradient elution of water and an organic solvent like acetonitrile.

Caption: HPLC Analysis Workflow for Degradation Products.

Detailed Experimental Protocol: RP-HPLC

-

Sample Preparation:

-

Subject a sample of Cyclo(L-Asp-L-Phe) to thermal stress (e.g., incubate a solution at 80°C for 24 hours).

-

Prepare analytical standards of Cyclo(L-Asp-L-Phe), L-Aspartyl-L-phenylalanine, L-Aspartic acid, and L-Phenylalanine (~1 mg/mL each).

-

Dilute the stressed sample and standards in Mobile Phase A to a final concentration of ~0.1 mg/mL.

-

Filter all solutions through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Instrument: Calibrated HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[19]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.[3]

-

Detection: 214 nm (for peptide bonds).

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0 5 25 50 27 95 30 95 31 5 | 35 | 5 |

-

-

Data Analysis:

-

Run the analytical standards to determine the retention time for each compound.

-

Run the thermally stressed sample.

-

Identify peaks in the sample chromatogram by matching retention times with the standards.

-

Quantify the amount of the parent compound remaining and the amount of each degradation product formed by comparing their respective peak areas to a calibration curve.

-

Conclusion: Implications for Drug Development

The thermal characterization of Cyclo(L-Asp-L-Phe) provides actionable intelligence for its development as a pharmaceutical agent. Its high melting point and the inherent stability of the diketopiperazine ring structure suggest excellent intrinsic thermal stability in the solid state.[11] This is a highly desirable attribute, simplifying handling and storage, with supplier data sheets often recommending storage at ≤ -4°C as a precautionary measure for long-term integrity.[1]

However, the potential for hydrolytic degradation at elevated temperatures highlights the need for careful control during formulation processes, especially those involving heat or aqueous solutions. The development of a stability-indicating HPLC method is not merely an analytical exercise; it is a mandatory component of quality control, ensuring that the final drug product is pure, potent, and safe throughout its shelf life. By integrating the insights from TGA, DSC, and HPLC, researchers can confidently advance Cyclo(L-Asp-L-Phe) from the laboratory to clinical applications.

References

-

The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. (2024). Frontiers in Microbiology. Retrieved from [Link]

-

Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy. (2021). MDPI. Retrieved from [Link]

-

Di Meo, F., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(18), 3393–3402. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443440, Cyclo(L-Phe-L-Pro). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93078, L-Aspartyl-L-phenylalanine. Retrieved from [Link]

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024). Open Access Journals. Retrieved from [Link]

-

Agbo, T., & Akpa, P. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. Retrieved from [Link]

-

Di Meo, F., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PubMed. Retrieved from [Link]

-

Differential scanning calorimetry curves for (A) first heating cycle,... (n.d.). ResearchGate. Retrieved from [Link]

-

Leung, S. S., & Grant, D. J. (1997). Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine. Journal of Pharmaceutical Sciences, 86(1), 64–71. Retrieved from [Link]

-

Geahchan, A., et al. (2022). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 2529, 239–250. Retrieved from [Link]

-

Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research, 10(1), 95–102. Retrieved from [Link]

-

Di Meo, F., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. ACS Publications. Retrieved from [Link]

-

The Efficient PAE Degradation by Glutamicibacter sp. FR1 and Its Molecular Mechanism. (n.d.). MDPI. Retrieved from [Link]

-

Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. (2024). Journal of Pharmaceutical Research International. Retrieved from [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE HPLC Columns. Retrieved from [Link]

-

The thermal stability of the linear and cyclized LPA at different... (n.d.). ResearchGate. Retrieved from [Link]

-

Jelesarov, I., & Bosshard, H. R. (1999). Differential scanning calorimetry and its use in protein science. Journal of Molecular Recognition, 12(1), 3–18. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]

-

Gaines, S. M., & Bada, J. L. (1987). Aspartame decomposition and epimerization in the diketopiperazine and dipeptide products as a function of pH and temperature. The Journal of Organic Chemistry, 53(12), 2757–2764. Retrieved from [Link]

-

Samouillan, V., et al. (2014). Conformational and thermal characterization of a synthetic peptidic fragment inspired from human tropoelastin: Signature of the amyloid fibers. Pathologie Biologie, 62(2), 99–105. Retrieved from [Link]

-

of pathways involved in aspartame decomposition, kinetics, metabolism,... (n.d.). ResearchGate. Retrieved from [Link]

-

Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. (2014). ResearchGate. Retrieved from [Link]

-

HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. Retrieved from [Link]

-

Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(L-Phe-L-Pro) and Cyclo(L-Phe-trans-4-OH-L-Pro) and 3-Phenyllactic Acid. (2007). ResearchGate. Retrieved from [Link]

-

Amino acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Combining Differential Scanning Calorimetry and Cooling-Heating Curve Thermal Analysis to Study the Melting and Solidification Behavior of Al-Ce Binary Alloys. (n.d.). MDPI. Retrieved from [Link]

-

Rinaldi, A. C., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(15), 4413. Retrieved from [Link]

-

HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]

-

Temperature Stability of Aspartame. (n.d.). CERI. Retrieved from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved from [Link]

-

Differential Scanning Calorimetry to Assess Protein Antigens. (2022). YouTube. Retrieved from [Link]

-

Stephenson, R. C., & Clarke, S. (1989). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. The Journal of Biological Chemistry, 264(11), 6164–6170. Retrieved from [Link]

-

Stability-indicating methods for peptide drug analysis. (2024). AMSbiopharma. Retrieved from [Link]

-

Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. (n.d.). J-STAGE. Retrieved from [Link]

-

Genome-Wide Identification of Apple Expansins and Functional Evidence for MdEXPA17 in Postharvest Fruit Ripening. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. tainstruments.com [tainstruments.com]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational and thermal characterization of a synthetic peptidic fragment inspired from human tropoelastin: Signature of the amyloid fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. L-Aspartyl-L-phenylalanine | C13H16N2O5 | CID 93078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 17. hplc.eu [hplc.eu]

- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 19. biovera.com.au [biovera.com.au]

A Comprehensive Technical Guide to the Solubility of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid for Pharmaceutical Development

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid, a diketopiperazine derivative and a known impurity of the artificial sweetener Aspartame. Solubility is a critical physicochemical parameter that profoundly influences the developability of an active pharmaceutical ingredient (API), affecting its dissolution, absorption, and ultimately, its bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering a holistic view that encompasses the theoretical underpinnings of solubility, practical experimental protocols for its determination, and an exploration of various solvent systems. While quantitative solubility data for this specific molecule is not extensively published, this guide furnishes a robust framework for conducting a comprehensive solubility assessment, enabling informed decisions in formulation development and process chemistry.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure, is a cornerstone of pre-formulation studies.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption; hence, inadequate solubility can lead to low and erratic bioavailability.[2]

This compound (Figure 1), also known as Aspartame-Anhydride or Aspartame Related Compound A, is a cyclic dipeptide.[2][3] Understanding its solubility profile is not only crucial for its potential development as a therapeutic agent but also for controlling its presence as an impurity in Aspartame-containing formulations. This guide will delve into the factors governing its solubility and provide a systematic approach to its experimental determination.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₃H₁₄N₂O₄ Molecular Weight: 262.26 g/mol [4]

Physicochemical Properties and Predicted Solubility Behavior

A foundational understanding of the molecule's inherent properties is paramount to predicting its solubility. Key physicochemical parameters for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O₄ | [4] |

| Molecular Weight | 262.26 g/mol | [4] |

| Melting Point | 270-272 °C | [4][5] |

| Predicted pKa | 4.02 ± 0.10 | [5] |

| Appearance | White to Off-White Powder | [5] |

The predicted pKa of 4.02 suggests that the carboxylic acid moiety will be ionized at physiological pH (around 7.4), which would theoretically enhance its solubility in aqueous media. However, the presence of the benzyl group and the relatively rigid diketopiperazine ring introduces significant hydrophobicity, which will counteract the solubilizing effect of the ionized carboxylate. Therefore, the overall aqueous solubility is expected to be pH-dependent and potentially limited. The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The crystal form of the solid can also significantly impact solubility, with amorphous forms generally exhibiting higher solubility than their crystalline counterparts.[6][7]

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes:

ΔG_sol = ΔH_sol - TΔS_sol

The process can be conceptually broken down into three steps:

-

Lattice Energy: Overcoming the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).

-

Cavity Formation: Creating a space in the solvent to accommodate the solute molecule (endothermic).

-

Solvation: The interaction of the solute molecule with the solvent molecules (exothermic).

For a solute to dissolve, the energy released during solvation must be sufficient to overcome the lattice energy of the solid and the energy required for cavity formation in the solvent.

Solvent Selection for Solubility Screening: A Rationale-Driven Approach

The principle of "like dissolves like" is a useful heuristic in solvent selection.[7] Given the presence of both polar (carboxylic acid, amide groups) and non-polar (benzyl ring) functionalities in this compound, a diverse range of solvents should be screened. A study on a similar aspartame-derived diketopiperazine monomer showed high solubility in polar organic solvents like methanol, NMP, DMF, and DMSO.[8] This provides a strong rationale for including these in a screening panel.

A well-designed solubility screen should include solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants. Table 2 presents a selection of common pharmaceutical solvents with their relevant properties, categorized by their ICH (International Council for Harmonisation) class.[9]

Table 2: Selected Solvents for Solubility Screening

| Solvent | ICH Class | Polarity Index | H-Bond Donor/Acceptor | Dielectric Constant (20°C) |

| Aqueous Buffers | ||||

| pH 1.2 (Simulated Gastric Fluid) | N/A | High | Both | ~80 |

| pH 4.5 Acetate Buffer | N/A | High | Both | ~80 |

| pH 6.8 (Simulated Intestinal Fluid) | N/A | High | Both | ~80 |

| Water | N/A | 10.2 | Both | 80.1 |

| Polar Protic Solvents | ||||

| Methanol | 2 | 5.1 | Both | 32.7 |

| Ethanol | 3 | 4.3 | Both | 24.5 |

| Isopropyl Alcohol (IPA) | 3 | 3.9 | Both | 19.9 |

| Acetic Acid | 3 | 6.2 | Both | 6.2 |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | 3 | 7.2 | Acceptor | 46.7 |

| N,N-Dimethylformamide (DMF) | 2 | 6.4 | Acceptor | 36.7 |

| Acetonitrile | 2 | 5.8 | Acceptor | 37.5 |

| Acetone | 3 | 5.1 | Acceptor | 20.7 |

| Non-Polar Solvents | ||||

| Ethyl Acetate | 3 | 4.4 | Acceptor | 6.0 |

| Dichloromethane (DCM) | 2 | 3.1 | Acceptor | 9.1 |

| Toluene | 2 | 2.4 | Neither | 2.4 |

| Heptane | 3 | 0.1 | Neither | 1.9 |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[10] This technique involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute is determined.

Detailed Experimental Protocol

The following protocol is a self-validating system for the accurate determination of solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into appropriately sized glass vials. The excess solid should be visually apparent throughout the experiment. Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaking water bath or on an orbital shaker maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change over time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.

-

Analysis: Prepare serial dilutions of the clear filtrate with an appropriate mobile phase. Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Quantification: Prepare a standard curve of the compound in the same solvent. Quantify the concentration of the compound in the filtrate by comparing its response to the standard curve.

The Causality Behind Experimental Choices

-

Use of Excess Solid: Ensures that the solution becomes saturated and remains so throughout the experiment, which is the definition of thermodynamic solubility.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.[1]

-

Extended Equilibration Time: Allows the dissolution process to reach a true thermodynamic equilibrium, avoiding the overestimation of solubility that can occur with shorter, kinetically-driven methods.[10]

-

Filtration: Removes any undissolved solid particles that would otherwise lead to an overestimation of the amount of dissolved compound.

-

Validated Analytical Method: Ensures the accuracy and precision of the concentration measurement. HPLC-UV is often preferred for its specificity and sensitivity.

Interpreting Solubility Data: A Hypothetical Case Study

While specific quantitative data for this compound is pending experimental determination, Table 3 provides a hypothetical dataset to illustrate how the results of a comprehensive solubility screen would be presented and interpreted.

Table 3: Hypothetical Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | USP Solubility Classification |

| pH 1.2 Buffer | 0.05 | 50 | Very Slightly Soluble |

| pH 4.5 Buffer | 0.02 | 20 | Practically Insoluble |

| pH 6.8 Buffer | 0.25 | 250 | Very Slightly Soluble |

| Water | 0.03 | 30 | Practically Insoluble |

| Methanol | 1.5 | 1500 | Sparingly Soluble |

| Ethanol | 0.8 | 800 | Slightly Soluble |

| Acetic Acid | >10 | >10,000 | Freely Soluble |

| DMSO | >20 | >20,000 | Freely Soluble |

| Acetonitrile | 0.5 | 500 | Slightly Soluble |

| Ethyl Acetate | <0.01 | <10 | Practically Insoluble |

Interpretation of Hypothetical Data:

-

pH-Dependent Aqueous Solubility: The data illustrates the expected pH-dependent solubility profile. The lowest solubility is observed around pH 4.5, which is close to the predicted pKa of 4.02. At this pH, the molecule is predominantly in its neutral, less soluble form. As the pH moves away from the pKa (either more acidic or more basic), the proportion of the ionized (and more soluble) form increases, leading to higher solubility.

-

High Solubility in Polar Organic Solvents: The compound shows significantly higher solubility in polar solvents like methanol, acetic acid, and DMSO. This is consistent with the presence of multiple hydrogen bond donors and acceptors in the molecule. The high solubility in acetic acid, as qualitatively reported in the literature, is likely due to strong hydrogen bonding interactions and the acidic nature of the solvent preventing the ionization of the solute's carboxylic acid.[5]

-

Poor Solubility in Non-Polar Solvents: The negligible solubility in ethyl acetate reflects the overall polar nature of the diketopiperazine acetic acid.

Caption: Factors Influencing Solubility.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for characterizing the solubility of this compound. While existing literature provides qualitative insights, a full quantitative solubility screen across a range of pharmaceutically relevant solvents is essential for its future development. The provided shake-flask protocol offers a robust and reliable method for generating this critical data.

Future work should focus on the experimental execution of the proposed solubility screen. Additionally, investigating the impact of temperature on solubility (by performing studies at, for example, 4°C, 25°C, and 37°C) would provide valuable thermodynamic data. Finally, characterization of the solid form used for solubility studies (e.g., by X-ray powder diffraction) is crucial, as polymorphism can have a profound impact on the measured solubility.[7][11] The insights gained from such studies will be invaluable for guiding formulation strategies and ensuring the successful development of this compound.

References

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

2.2: Solubility Lab. Chemistry LibreTexts. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. RSC Advances. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

-

Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. ACS Publications. [Link]

-

Table 2 -List of solvents commonly used in pharmaceutical processes... ResearchGate. [Link]

-

Physicochemical properties of the organic solvents used. ResearchGate. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

-

4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

-

The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? PubMed Central. [Link]

-

effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. ProQuest. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

How to Predict the p K a of Any Compound in Any Solvent. ResearchGate. [Link]

-

What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? Oakwood Labs. [Link]

-

How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. [Link]

-

Pharmaceutical Crystallization in drug development. Syrris. [Link]

-

Common Organic Solvents: Table of Properties. University of Rochester. [Link]

-

Impact of Crystal Habit on Solubility of Ticagrelor. ResearchGate. [Link]

-

Organic solvents in the pharmaceutical industry. Termedia. [Link]

-

How To Predict Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

-

How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. [Link]

-

Diketopiperazines. Baran Lab. [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

Organic solvents in the pharmaceutical industry. ResearchGate. [Link]

-

Q3C — Tables and List Guidance for Industry. FDA. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. This compound (Diketopiperazine) [lgcstandards.com]

- 4. 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)aceticacid , 99.9% , 5262-10-2 - CookeChem [cookechem.com]

- 5. 5-BENZYL-3,6-DIOXO-2-PIPERAZINEACETIC ACID | 5262-10-2 [chemicalbook.com]

- 6. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. syrris.com [syrris.com]

- 8. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pubs.acs.org [pubs.acs.org]

In silico modeling of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid receptor binding

An In-Depth Technical Guide to the In Silico Modeling of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid Receptor Binding

Abstract

The convergence of computational chemistry and structural biology has revolutionized modern drug discovery. In silico modeling provides an indispensable framework for predicting and analyzing molecular interactions, thereby accelerating the identification and optimization of novel therapeutic agents. This technical guide offers a comprehensive, step-by-step walkthrough for modeling the receptor binding of this compound, a diketopiperazine derivative. While this specific ligand does not have a universally recognized receptor, its scaffold is of significant interest in medicinal chemistry. To illustrate a robust and scientifically rigorous workflow, we will use the Human Histone Deacetylase 2 (HDAC2) as a representative and plausible target, given the known activity of other diketopiperazine-containing compounds as HDAC inhibitors.

This document provides not just procedural instructions but also the scientific rationale behind key decisions in the workflow—from target selection and validation to ligand preparation, molecular docking, and post-simulation analysis. By grounding our methods in established best practices and supporting claims with authoritative references, this guide is designed to empower researchers to apply these computational techniques with confidence and precision in their own drug development programs.

Table of Contents

-

Introduction: The Rationale for In Silico Investigation

-

The Diketopiperazine Scaffold

-

Target Selection: Why Histone Deacetylase 2 (HDAC2)?

-

-

Part I: System Preparation - The Foundation of a Reliable Model

-

Step 1: Sourcing and Validating the Protein Structure

-

Step 2: Preparing the Receptor for Docking

-

Step 3: Ligand Preparation and Energy Minimization

-

-

Part II: Molecular Docking - Predicting the Binding Pose

-

Step 1: Defining the Binding Site

-

Step 2: Executing the Docking Simulation

-

Step 3: Analyzing and Selecting the Best Pose

-

-

Part III: Molecular Dynamics - Simulating the Dynamic Interaction

-

Step 1: System Solvation and Ionization

-

Step 2: Energy Minimization and Equilibration

-

Step 3: Production MD and Trajectory Analysis

-

-

Part IV: Data Interpretation and Visualization

-

Quantitative Data Summary

-

Visualizing Key Interactions

-

-

References

Introduction: The Rationale for In Silico Investigation

The Diketopiperazine Scaffold

This compound, a cyclic dipeptide also known as cyclo(L-Phe-L-Asp), belongs to the diketopiperazine (DKP) class of compounds. DKPs are privileged scaffolds in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to present side chains in well-defined spatial orientations, making them capable of mimicking peptide turns and engaging in specific molecular interactions. Their diverse biological activities span antimicrobial, anticancer, and neuroprotective effects.

Target Selection: Why Histone Deacetylase 2 (HDAC2)?

The predictive power of any in silico study hinges on the selection of a biologically relevant protein target. While no specific receptor for this compound is definitively established in public literature, the DKP scaffold is a known feature in a number of inhibitors of Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. Their dysregulation is implicated in various cancers and neurological disorders, making them a prime therapeutic target.

For the purpose of this guide, we have selected Human Histone Deacetylase 2 (HDAC2) as our protein target. This choice is based on the precedent of DKP-containing molecules acting as HDAC inhibitors and the availability of high-quality crystal structures for this enzyme. This allows us to construct a scientifically plausible and demonstrative model.

Part I: System Preparation - The Foundation of a Reliable Model

A robust computational model is built upon meticulously prepared input structures. Errors or artifacts introduced at this stage will propagate through the entire workflow, leading to unreliable results.

Step 1: Sourcing and Validating the Protein Structure

The first step is to obtain a high-resolution 3D structure of our target, HDAC2. The Protein Data Bank (PDB) is the primary repository for experimentally determined biomolecular structures.

Protocol: Protein Structure Acquisition

-

Navigate to the RCSB PDB database (rcsb.org).

-

Search for "Histone Deacetylase 2" or "HDAC2" with a filter for the organism "Homo sapiens".

-

Select a structure based on the following criteria:

-

High Resolution: A resolution of < 2.5 Å is preferable, as it indicates a more precise atomic model.

-